4-chloro-3-pyrrolidin-1-yl-benzoic Acid
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Overview
Description
4-chloro-3-pyrrolidin-1-yl-benzoic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety, with a chlorine atom at the 4-position of the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-pyrrolidin-1-yl-benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Attachment to the Benzene Ring: The pyrrolidine ring is then attached to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-pyrrolidin-1-yl-benzoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-chloro-3-pyrrolidin-1-yl-benzoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-3-pyrrolidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-pyrrolidin-1-yl-benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
4-chloro-3-pyrrolidin-1-yl-benzamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
4-chloro-3-pyrrolidin-1-yl-benzoic acid is unique due to its specific combination of a pyrrolidine ring and a carboxylic acid group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZZIRLKGSRLKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428086 |
Source
|
Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107946-68-9 |
Source
|
Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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